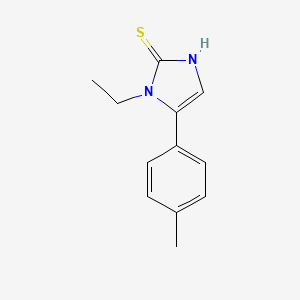

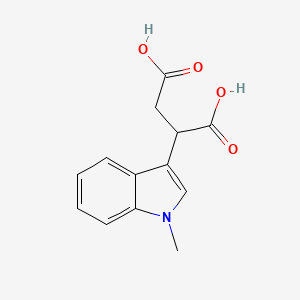

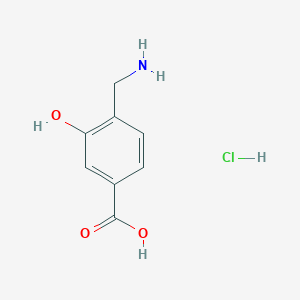

1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (EMIT) is an organosulfur compound that is widely used in chemical synthesis and scientific research. It is a versatile reagent that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. EMIT is also used in a wide range of biochemical and physiological applications, such as enzyme kinetics, drug metabolism, and signal transduction.

科学的研究の応用

Corrosion Inhibition Properties

Research on derivatives similar to 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol focuses on their ability to inhibit corrosion, particularly in metals like mild steel in acidic environments. A study by Ammal, Prajila, and Joseph (2018) reveals that derivatives of 1H-imidazole effectively protect mild steel against corrosion in sulfuric acid through the formation of a protective layer, as evidenced by increased charge transfer resistance and supportive SEM images. These compounds exhibit mixed-type inhibition behavior and adsorb onto the metal surface following the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Synthesis and Transformations

Another significant application is in synthetic chemistry, where 1H-imidazole derivatives are pivotal in creating new compounds with potential biological activities. Jasiński et al. (2008) described the synthesis of new optically active 1H-imidazole 3-oxides from amino acid esters. These compounds can undergo various transformations, such as sulfur-transfer reactions to yield 2,3-dihydro-1H-imidazole-2-thione derivatives, showcasing the versatility of 1H-imidazole derivatives in organic synthesis (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Anticorrosive Mechanisms and Theoretical Insights

Further investigations into the anticorrosive mechanisms of 1H-imidazole derivatives, such as those by Tan et al. (2020), combine experimental methods with theoretical research to provide deep insights into how these compounds protect metals in acidic media. Their findings, supported by electrochemical methods, AFM, and SEM analyses, alongside quantum chemical calculations, highlight the efficiency of these inhibitors in forming protective layers on metal surfaces through adsorption that aligns with the Langmuir isotherm model (Tan et al., 2020).

Biological Activities and Potential Therapeutic Applications

In the realm of pharmacology, the synthesis and evaluation of 1H-imidazoles for their potential as ligands for the estrogen receptor and as cytotoxic inhibitors highlight the broad applicability of this chemical class. Research by Wiglenda et al. (2005) has shown that specific substitutions on the 1H-imidazole ring can induce hormonal activity and exhibit antiproliferative effects against cancer cell lines, demonstrating the therapeutic potential of these compounds (Wiglenda et al., 2005).

特性

IUPAC Name |

3-ethyl-4-(4-methylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-3-14-11(8-13-12(14)15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZAHVRRMFWZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CNC1=S)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2445513.png)

![1'-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2445521.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate](/img/structure/B2445529.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2445532.png)

![(Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2445534.png)

![16-(Cyclohexylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2445536.png)